2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide
Description
2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide is a sulfur-containing acetamide derivative characterized by a 2-aminophenylthioether group attached to an N-methylacetamide backbone. Its synthesis typically involves alkylation of thiol precursors or condensation reactions under basic conditions .
Properties
IUPAC Name |
2-(2-aminophenyl)sulfanyl-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2OS/c1-11-9(12)6-13-8-5-3-2-4-7(8)10/h2-5H,6,10H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUSOJKFATMAGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=CC=CC=C1N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide typically involves the reaction of 2-aminophenyl sulfide with N-methylacetamide under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and consistent product quality. Additionally, the use of catalysts and optimized reaction conditions can further enhance the efficiency of the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines.
Substitution: The amino group can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Electrophiles like alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Organic Synthesis
- Intermediate for Pharmaceuticals : This compound serves as an important intermediate in the synthesis of various biologically active molecules, including potential drugs targeting specific diseases. Its functional groups allow for further modifications to enhance efficacy and selectivity.
Drug Development
- Enzyme Inhibition : Research indicates that 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide exhibits inhibitory effects on enzymes such as acetylcholinesterase, which is crucial for neurotransmission. The compound has demonstrated an IC50 value of approximately 0.75 μM, indicating its potential as a therapeutic agent in treating conditions like Alzheimer's disease.
| Compound | IC50 (μM) ± SEM |
|---|---|
| This compound | 0.75 ± 0.05 |
- Anti-inflammatory Properties : Derivatives of this compound have been shown to reduce pro-inflammatory cytokine release in vitro, suggesting its utility in developing treatments for inflammatory diseases.
Materials Science
- Polymer Chemistry : The compound can be utilized in synthesizing polymers with enhanced properties, such as flame retardancy or improved mechanical strength. Its sulfur-containing structure may contribute to unique thermal and electrical properties in polymer formulations.
Electronics
- Conductive Polymers : Research has explored the incorporation of this compound into conductive polymers used in electronic devices, potentially enhancing their performance due to the compound's electronic properties.
Case Studies
- Neuroprotective Effects : A study evaluated the neuroprotective effects of this compound against oxidative stress-induced apoptosis in neuronal cells. Results indicated that it could mitigate cell death, highlighting its potential application in neurodegenerative disease therapies.
- Anti-inflammatory Activity : In vitro studies demonstrated that certain derivatives of this compound significantly reduced the release of inflammatory cytokines, suggesting a pathway for developing anti-inflammatory drugs.
Mechanism of Action
The mechanism of action of 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfanyl and amino groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Conformational Analysis
The compound’s conformational geometry is defined by the Cphenyl—S—C—Ccarbonyl torsion angle , which influences molecular interactions and bioactivity. Key comparisons include:
Functional Group Variations and Bioactivity
Triazole-Containing Analogues
- Molecular weight: 403.43 g/mol.
- Molecular weight: 230.26 g/mol.
Phenyl-Substituted Analogues
- 2-[(4-fluorophenyl)sulfanyl]-N-(4-methylphenyl)acetamide (): Fluorine substitution enhances lipophilicity and membrane permeability. Molecular weight: 275.34 g/mol.
Biological Activity
The compound 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by recent research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₃N₃OS
- Molecular Weight : 197.29 g/mol
- IUPAC Name : this compound
The compound features a sulfanyl group attached to an aminophenyl moiety, which may contribute to its biological activity through various mechanisms.
Antimicrobial Activity
Recent studies have indicated that derivatives of sulfonamide compounds exhibit notable antimicrobial properties. For instance, a study focused on N-substituted sulfonyl amide derivatives demonstrated that these compounds significantly inhibited the growth of various bacterial strains, including multi-drug resistant Staphylococcus aureus .
| Compound | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| This compound | 20 | 40 |
| Ceftriaxone (control) | 0.1 | 4 |
Enzyme Inhibition
The compound has also been investigated for its potential as an acetylcholinesterase (AChE) inhibitor. AChE inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. In vitro studies revealed that certain sulfonamide derivatives, including those structurally similar to this compound, exhibited IC50 values in the nanomolar range against AChE .
Cytotoxicity Studies
While exploring the cytotoxic effects of various sulfonamide derivatives, it was found that some compounds showed selective toxicity towards cancer cell lines while sparing normal cells. This selectivity is vital for developing safer therapeutic agents .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfanyl group may facilitate interactions with enzyme active sites, leading to inhibition.
- Antimicrobial Action : The compound's structure allows it to penetrate bacterial membranes and disrupt essential cellular functions.
- Neuroprotective Effects : By inhibiting AChE, the compound may enhance cholinergic neurotransmission, providing neuroprotective effects.
Study on Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of various sulfonamide derivatives against clinical isolates of resistant bacteria. Among these, this compound exhibited significant activity with a minimum inhibitory concentration (MIC) comparable to established antibiotics .
Neuroprotective Potential
Another investigation assessed the neuroprotective potential of sulfonamide derivatives in a model of neurodegeneration. The results indicated that compounds similar to this compound could reduce neuronal cell death and improve cognitive function in animal models .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-[(2-Aminophenyl)sulfanyl]-N-methylacetamide, and what are the critical reaction parameters?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting 2-aminothiophenol derivatives with activated acetamide intermediates under basic conditions. For example, thioglycolic acid can be used as a sulfur donor in methanol, with reaction times of 3–4 hours at room temperature, followed by solvent removal and crystallization . Critical parameters include pH control to avoid premature oxidation of the thiol group, stoichiometric ratios of reactants, and purification via column chromatography or recrystallization to isolate the product.
Q. How is the structural characterization of this compound performed using crystallographic techniques?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a solvent (e.g., ethanol or DMSO). Data collection is performed using a diffractometer, and structures are solved using programs like SHELXL for refinement . Hydrogen bonding patterns (e.g., N–H···O interactions) and molecular packing are analyzed using visualization tools like ORTEP-3 . For example, related acetamide derivatives show planar amide groups and π-stacking interactions, which stabilize the crystal lattice .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
- Methodological Answer : Discrepancies often arise from variations in experimental design. Key steps include:
- Assay standardization : Compare minimum inhibitory concentrations (MICs) against the same microbial strains (e.g., E. coli vs. S. aureus) .
- Control experiments : Verify compound stability under assay conditions (e.g., pH, temperature) to rule out degradation.
- Structural validation : Confirm batch purity via NMR and HPLC to ensure activity correlates with the correct structure .
- Meta-analysis : Cross-reference crystallographic data (e.g., bond angles, conformations) with bioactivity to identify structure-activity relationships (SAR) .
Q. What strategies are employed to analyze the intermolecular interactions and stability of this compound in solid-state studies?
- Methodological Answer : Advanced crystallographic analysis involves:
- Hirshfeld surface analysis : Quantifies close contacts (e.g., H-bonding, van der Waals interactions) using software like CrystalExplorer.
- Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess decomposition temperatures and phase transitions.
- Energy frameworks : Computational tools (e.g., Gaussian) model lattice energies to predict mechanical properties . For example, the title compound’s stability is enhanced by N–H···S hydrogen bonds, as observed in related structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
